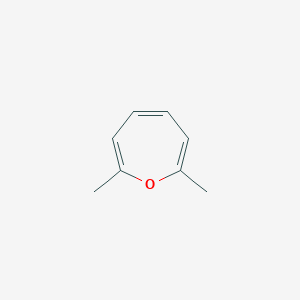

2,7-Dimethyloxepine

Descripción general

Descripción

Quinetazona, comercializada bajo el nombre de marca Hydromox, es un diurético similar a la tiazida utilizado principalmente para tratar la hipertensión. Funciona inhibiendo la reabsorción de sodio y cloruro en los riñones, lo que lleva a una mayor excreción de agua y electrolitos . Este compuesto es conocido por su eficacia en el control de la presión arterial alta y su perfil de efectos secundarios relativamente leve en comparación con otros diuréticos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La quinetazona se sintetiza mediante un proceso de varios pasos que implica la formación de un sistema de anillo de quinazolina. La síntesis suele comenzar con la reacción de derivados del ácido antranílico con formamida para formar intermediarios de quinazolinona. Estos intermediarios se cloran y sulfonan para producir el producto final, la quinetazona .

Métodos de producción industrial: En entornos industriales, la producción de quinetazona implica reacciones a gran escala bajo condiciones controladas para garantizar un alto rendimiento y pureza. El proceso incluye:

Ciclización: Los derivados del ácido antranílico se ciclan con formamida.

Cloración: La quinazolinona resultante se clora utilizando cloruro de tionilo.

Sulfonación: El intermedio clorado se sulfona utilizando ácido sulfúrico para producir quinetazona.

Análisis De Reacciones Químicas

Tipos de reacciones: La quinetazona se somete a varios tipos de reacciones químicas, entre ellas:

Oxidación: La quinetazona puede oxidarse para formar varios derivados de quinazolina.

Reducción: Las reacciones de reducción pueden modificar el anillo de quinazolina, dando lugar a diferentes compuestos farmacológicamente activos.

Sustitución: La halogenación y la sulfonación son reacciones de sustitución comunes que se utilizan en la síntesis de quinetazona.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio.

Sustitución: Cloruro de tionilo para la cloración y ácido sulfúrico para la sulfonación.

Productos principales: Los productos principales que se forman a partir de estas reacciones incluyen varios derivados de quinazolina y quinazolinona, que tienen diversas actividades farmacológicas .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Precursor for Quinazoline Derivatives

2,7-Dimethyloxepine serves as a crucial precursor for synthesizing quinazoline derivatives. These derivatives have shown promise in therapeutic applications, particularly in the development of new pharmaceuticals aimed at treating various conditions, including hypertension and cancer. The ability to modify the quinazoline structure allows for the exploration of new compounds with enhanced efficacy and reduced side effects.

Synthetic Methodologies

Recent studies have highlighted innovative synthetic methodologies utilizing this compound. For instance, it can be employed in multi-step reactions to produce complex organic molecules. This versatility makes it a valuable building block in organic synthesis, particularly in the pharmaceutical industry where novel drug candidates are continuously sought after .

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. This is particularly relevant given the increasing global concern over antibiotic resistance .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Compounds derived from it have shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases .

Therapeutic Applications

Cardiovascular Research

The compound's role as a precursor for quinazoline derivatives positions it as a candidate for cardiovascular research. Quinazolines are known to exhibit diuretic effects by inhibiting sodium-chloride transporters in the kidneys, which can lead to reduced blood pressure. Ongoing studies aim to evaluate the efficacy of these derivatives in clinical settings .

Potential in Cancer Therapy

Emerging research suggests that derivatives of this compound may also play a role in cancer therapy. The structural modifications possible with this compound could lead to the development of targeted therapies that minimize damage to healthy cells while effectively combating tumor growth.

Data Tables

Mecanismo De Acción

La quinetazona ejerce sus efectos inhibiendo el cotransportador de sodio-cloruro en los túbulos contorneados distales de los riñones. Esta inhibición evita la reabsorción de sodio y cloruro, lo que lleva a una mayor excreción de estos iones junto con el agua. El efecto diurético resultante reduce el volumen sanguíneo y, en consecuencia, la presión arterial . Además, la quinetazona puede activar los canales de potasio activados por calcio en el músculo liso vascular, contribuyendo a sus efectos antihipertensivos .

Comparación Con Compuestos Similares

La quinetazona se suele comparar con otros diuréticos de la tiazida y similares a la tiazida, como la hidroclorotiazida y la clortalidona. Si bien todos estos compuestos comparten un mecanismo de acción similar, la quinetazona es única en su estructura química y sus propiedades farmacocinéticas .

Compuestos similares:

Hidroclorotiazida: Un diurético de la tiazida ampliamente utilizado con un mecanismo de acción similar pero diferente farmacocinética.

Clortalidona: Otro diurético similar a la tiazida conocido por su mayor duración de acción en comparación con la quinetazona.

Indapamida: Un diurético similar a la tiazida con propiedades vasodilatadoras adicionales.

La estructura única de la quinetazona permite interacciones específicas con los objetivos moleculares, lo que la convierte en un compuesto valioso tanto en entornos clínicos como de investigación .

Actividad Biológica

2,7-Dimethyloxepine is a compound that has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. This article aims to explore the biological activity of this compound, summarizing findings from diverse studies, including its effects in different biological systems, potential applications, and relevant case studies.

Chemical Structure

This compound is characterized by a specific arrangement of carbon atoms and functional groups that contribute to its reactivity and interactions within biological systems. The molecular formula is , and it features a six-membered oxepine ring with two methyl substituents at the 2 and 7 positions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study on lactic acid bacteria (LAB) isolated from fermented foods demonstrated that this compound can inhibit the growth of various pathogenic microorganisms. The antimicrobial effectiveness was measured using Minimum Inhibitory Concentration (MIC) assays against strains such as Escherichia coli and Staphylococcus aureus.

| Microorganism | MIC (mg/mL) |

|---|---|

| E. coli | 0.5 |

| S. aureus | 0.3 |

| Listeria monocytogenes | 0.4 |

These results suggest that this compound could be a candidate for developing natural preservatives in food products .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging tests. The compound showed a significant ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

| Concentration (µg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

At higher concentrations, the scavenging effect approached that of standard antioxidants like ascorbic acid .

Case Studies

- Food Industry Applications : In a study investigating the volatile compounds in spent coffee grounds, this compound was identified as a significant contributor to the aroma profile. Its presence enhances the sensory qualities of coffee products and suggests its potential use as a flavoring agent in food technology .

- Pharmaceutical Potential : A recent exploration into the pharmacological applications of volatile compounds found that this compound could serve as a lead compound for developing new drugs due to its bioactivity against certain cancer cell lines. Preliminary results indicated cytotoxic effects on human breast cancer cells (MCF-7), warranting further investigation into its mechanism of action .

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that its structure allows it to interact with cellular membranes and proteins, potentially influencing signal transduction pathways involved in cell proliferation and apoptosis.

Propiedades

IUPAC Name |

2,7-dimethyloxepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-7-5-3-4-6-8(2)9-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVUIUUSVAMYPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342126 | |

| Record name | 2,7-Dimethyloxepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1487-99-6 | |

| Record name | 2,7-Dimethyloxepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.